molecular formula C8H8N2 B1311454 3-(Pyridin-4-yl)propanenitrile CAS No. 84200-06-6

3-(Pyridin-4-yl)propanenitrile

Cat. No. B1311454
CAS RN: 84200-06-6
M. Wt: 132.16 g/mol
InChI Key: FOQHYGAZLSGRAC-UHFFFAOYSA-N
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Description

“3-(Pyridin-4-yl)propanenitrile” is a compound that likely contains a pyridine ring attached to a propanenitrile group . Similar compounds, such as “2-(pyridin-4-yl)propanenitrile”, have been studied and are known to exist in a liquid form .


Synthesis Analysis

While specific synthesis methods for “3-(Pyridin-4-yl)propanenitrile” are not available, similar compounds have been synthesized using various methods. For instance, 3-(pyridin-4-yl)-1,2,4-triazines were obtained using atom-economical approaches .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(Pyridin-4-yl)propanenitrile” are not available, similar compounds such as 3-(pyridin-4-yl)-1,2,4-triazines have been studied. These compounds have shown promising characteristics, particularly in comparison to the antiviral drug Cidofovir .

Scientific Research Applications

1. Antiviral Activity Against Vaccinia Virus

  • Summary of Application: 3-(Pyridin-4-yl)-1,2,4-triazines and their 4-nitrophenyl analogs were synthesized and their activity against the vaccinia virus was studied . These compounds have shown promising characteristics, particularly in comparison to the antiviral drug Cidofovir .
  • Methods of Application: The compounds were obtained using atom-economical approaches . The specific methods of synthesis are not detailed in the available information.
  • Results or Outcomes: The new compounds have shown promising characteristics, particularly in comparison to the antiviral drug Cidofovir .

2. Inhibition of HUVEC Proliferation

  • Summary of Application: The compound 3-(Pyridin-4-yl)propanenitrile was synthesized and its ability to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) was studied . This study was conducted in combination with the multi-kinase inhibitor sunitinib .
  • Methods of Application: A novel and efficient method for the synthesis of 3-(Pyridin-4-yl)propanenitrile was developed . The specific methods of synthesis are not detailed in the available information.
  • Results or Outcomes: The compound showed significant activity on HUVECs proliferation with an IC50 of 10.7 μM . A significant synergistic effect on HUVECs proliferation was observed when 3-(Pyridin-4-yl)propanenitrile (10 μM) was combined with sunitinib l-malate (0.1 μM) .

Safety And Hazards

While specific safety and hazard information for “3-(Pyridin-4-yl)propanenitrile” is not available, similar compounds are known to be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

3-pyridin-4-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQHYGAZLSGRAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428533
Record name 4-Pyridinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-4-yl)propanenitrile

CAS RN

84200-06-6
Record name 4-Pyridinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-(4-pyridyl)-propionamide (7.1 g, 0.47M) in POCl3 (25 ml) was heated at about 100° to about 110° C. for 2 hrs. The excess of POCl3 was removed in vacuo from the reaction. Thereafter water was added and the resulting solution was basified with aqueous Na2CO3 sol. and extracted with CHCl3. The combined extracts were dried over Na2SO4 and concentrated and distilled at 1 mmHg/118°-120° C. to give 4(2-cyanoethyl)pyridine as an oil (4.8 g, 77% yield).
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-(4-Pyridyl)acrylonitrile (1.3 g, 10.0 mmol) was dissolved in ethanol (10 ml), and 10% palladium-carbon (0.13 g) and a solution of ammonium formate (2.5 g, 40.0 mmol) in water (3 ml) were added thereto. The reaction mixture was refluxed for 2.5 hrs. Palladium-carbon was filtered off, and the reaction mixture was combined with ethyl acetate and water. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The reaction mixture was subjected to a silica gel (25 g) column chromatography. The fractions eluted with hexane-ethyl acetate (1:1, v/v) were collected and concentrated to give the titled compound (0.88 g, 67%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.13 g
Type
catalyst
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
HF Rizk, MA El-Borai, A Ragab, SA Ibrahim - Journal of the Iranian …, 2020 - Springer
3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine was used as a key synthon for a one-pot two- and three-component synthesis of new fused heterocyclic moieties as pyrazolo[…
Number of citations: 30 link.springer.com
W Guo, L Cai, Z **e, W Mei, G Liu, L Deng… - Organic Chemistry …, 2021 - pubs.rsc.org
Hydrazonamides are fundamental building blocks in many pharmaceuticals and agricultural chemicals. Although previous transformations have been accomplished through multi-step …
Number of citations: 7 pubs.rsc.org
M Yu, M Lizarzaburu, A Motani, Z Fu, X Du… - ACS medicinal …, 2013 - ACS Publications
Herein, we report the lead optimization of amrinone–phenylalanine based GPR142 agonists. Structure–activity relationship studies led to the discovery of aminopyrazole–phenylalanine …
Number of citations: 26 pubs.acs.org
JC Borghs, MA Tran, J Sklyaruk… - The Journal of …, 2019 - ACS Publications
A general and chemoselective catalytic alkylation of nitriles using a homogeneous nonprecious manganese catalyst is presented. This alkylation reaction uses naturally abundant …
Number of citations: 67 pubs.acs.org
M Bratkowski, TC Burdett, J Danao, X Wang, P Mathur… - Neuron, 2022 - cell.com
Axon degeneration is an early pathological event in many neurological diseases. The identification of the nicotinamide adenine dinucleotide (NAD) hydrolase SARM1 as a central …
Number of citations: 14 www.cell.com
AS Rowan, TS Moody, RM Howard… - Tetrahedron …, 2013 - Elsevier
Libraries of highly enantioenriched secondary alcohols in both enantiomeric forms were synthesised by enzymatic reduction of their parent ketones using selectAZyme™ carbonyl …
Number of citations: 36 www.sciencedirect.com
GN Shivers, SL Tun, SL McLean - Synlett, 2022 - thieme-connect.com
Synlett Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 3 www.thieme-connect.com
GN Shivers - 2022 - search.proquest.com
Aza heterocycles are ubiquitous structures in active pharmaceutical ingredients, natural products, and materials chemistry. Despite their importance, major synthetic challenges persist …
Number of citations: 0 search.proquest.com
L Liu, Y Fan, Q He, Y Zhang… - The Journal of …, 2012 - ACS Publications
A series of functionalized indenes bearing 1,3-dicyano groups were synthesized from electron-rich α-aryl ketonitriles in the presence of K 3 Fe(CN) 6 and NaOAc, possibly through …
Number of citations: 18 pubs.acs.org

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